molecular formula C21H25N3O4 B6432259 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 91616-92-1

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B6432259
CAS RN: 91616-92-1
M. Wt: 383.4 g/mol
InChI Key: FJKVGXSDXAQOIC-UHFFFAOYSA-N
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Description

“N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has been used in the development of numerous structural classes of compounds with different pharmacological profiles aimed at increasing central cholinergic neurotransmission .


Synthesis Analysis

The synthesis of piperazine derivatives, like the one , has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as X-ray diffraction analysis, FT-IR, FT-Ra, and NMR for accurate determination .

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds containing the (4-methoxyphenyl)piperazine moiety, such as the one , have been studied for their efficacy as acetylcholinesterase inhibitors. These inhibitors are important in the treatment of Alzheimer’s disease, as they can increase acetylcholine levels, which are often deficient in patients with this disease .

Neuroprotective Potential

The compound has shown potential in protecting against neurotoxic effects. In a study, it was found to improve behavioral and neurochemical indices in rats treated with aluminium chloride. It also prevented lipid peroxidation and protein damage, and restored the levels of endogenous antioxidant enzymes .

Binding Affinity

The compound has been studied for its binding affinity. In silico and in vitro studies have been conducted to screen synthetic piperazine derivatives for their efficacy as acetylcholinesterase inhibitors .

Selective Ligands

Some derivatives of the compound have proven to be highly selective ligands towards the 5-HT1A receptor. This receptor is implicated in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-18-5-3-2-4-17(18)24-12-10-23(11-13-24)9-8-22-21(25)16-6-7-19-20(14-16)28-15-27-19/h2-7,14H,8-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKVGXSDXAQOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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